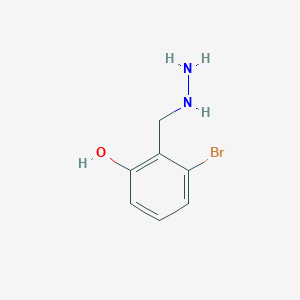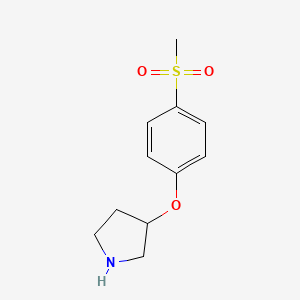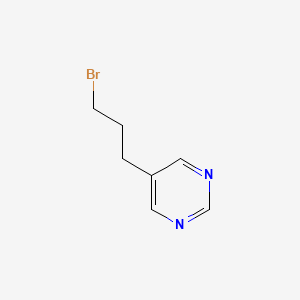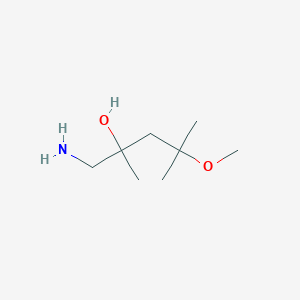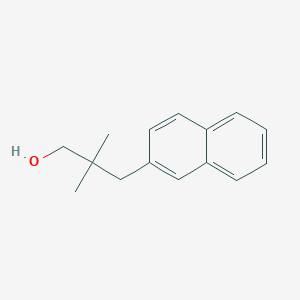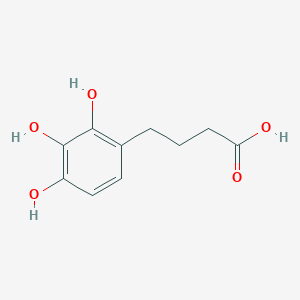
4-(2,3,4-Trihydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,4-Trihydroxyphenyl)butanoic acid is a chemical compound known for its unique structure and properties It features a butanoic acid backbone with a phenyl ring substituted with three hydroxyl groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with butanoic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Esters or ethers.
Scientific Research Applications
4-(2,3,4-Trihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate enzyme activity, gene expression, and other biochemical functions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylbutanoic acid: Lacks the additional hydroxyl groups, resulting in different chemical properties and reactivity.
3,4-Dihydroxyphenylbutanoic acid: Similar structure but with one fewer hydroxyl group, affecting its biological activity and applications.
Uniqueness
4-(2,3,4-Trihydroxyphenyl)butanoic acid is unique due to the presence of three hydroxyl groups on the phenyl ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(2,3,4-trihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O5/c11-7-5-4-6(9(14)10(7)15)2-1-3-8(12)13/h4-5,11,14-15H,1-3H2,(H,12,13) |
InChI Key |
BIEDGINASLNEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


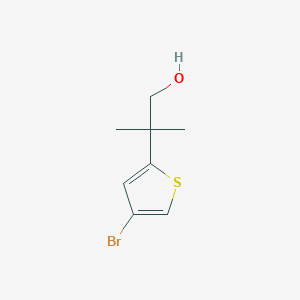
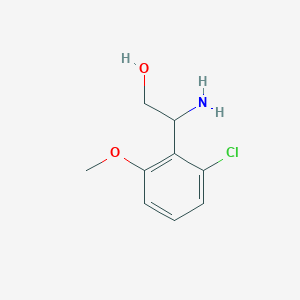

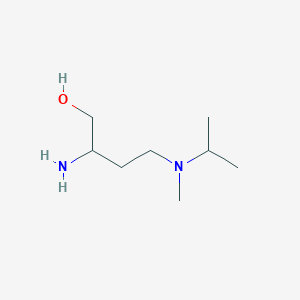

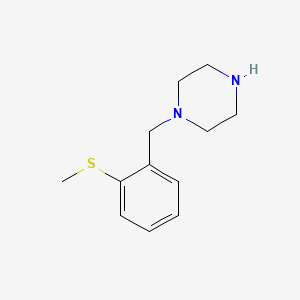
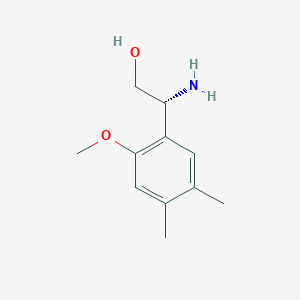

![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)
